3-IODO-5-(PROPAN-2-YLOXY)PHENOL
Description
3-Iodo-5-(propan-2-yloxy)phenol is a halogenated phenolic compound characterized by an iodine atom at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position of the benzene ring. Phenolic derivatives are widely studied due to their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science. The iodine substituent introduces significant steric bulk and polarizability, while the isopropoxy group acts as an electron-donating substituent via resonance (+R effect), modulating the compound’s electronic and reactivity profile.
Synthesis of this compound likely involves electrophilic iodination of a pre-functionalized phenol or nucleophilic substitution on a pre-iodinated scaffold.
Properties
Molecular Formula |
C9H11IO2 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
3-iodo-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3 |
InChI Key |
XRRJRXUYGRHLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-5-(PROPAN-2-YLOXY)PHENOL typically involves the iodination of 5-isopropoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent. The reaction conditions often include the use of molecular iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-IODO-5-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-IODO-5-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-IODO-5-(PROPAN-2-YLOXY)PHENOL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom can participate in halogen bonding, influencing molecular interactions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical and electronic properties of 3-Iodo-5-(propan-2-yloxy)phenol can be contextualized by comparing it to analogous phenolic derivatives. Below is a detailed analysis:
Table 1: Structural and Physical Properties of Selected Phenolic Derivatives
| Compound Name | Molecular Formula | Substituents (Position/Type) | Molecular Weight (g/mol) | Predicted logP* | Acidity (pKa)* |
|---|---|---|---|---|---|
| This compound | C₉H₁₁IO₂ | 3-Iodo, 5-isopropoxy | 278.09 | 2.8 | ~8.5 |
| 3-Iodo-5-methoxyphenol | C₇H₇IO₂ | 3-Iodo, 5-methoxy | 250.03 | 2.3 | ~9.1 |
| 3-Bromo-5-isopropoxyphenol | C₉H₁₁BrO₂ | 3-Bromo, 5-isopropoxy | 231.09 | 2.6 | ~8.8 |
| 5-Isopropoxy-3-nitrophenol | C₉H₁₁NO₄ | 3-Nitro, 5-isopropoxy | 211.19 | 1.9 | ~7.2 |
| 3,5-Diiodophenol | C₆H₄I₂O | 3-Iodo, 5-iodo | 361.90 | 3.5 | ~7.8 |
*Predicted values based on analogous compounds and computational models.
Key Comparisons:
Substituent Effects on Acidity: The electron-withdrawing iodine (-I effect) reduces phenol acidity compared to unsubstituted phenol (pKa ~10). However, the isopropoxy group’s +R effect counteracts this, resulting in a pKa of ~8.5. In contrast, 5-Isopropoxy-3-nitrophenol exhibits stronger acidity (pKa ~7.2) due to the nitro group’s pronounced -I and -R effects . 3,5-Diiodophenol is more acidic (pKa ~7.8) due to dual electron-withdrawing iodine substituents.
Reactivity in Electrophilic Substitution: The isopropoxy group directs incoming electrophiles to the para position (relative to itself), but steric hindrance from the bulky iodine may slow reactions. Comparatively, 3-Iodo-5-methoxyphenol, with a smaller methoxy group, shows faster electrophilic substitution at the para position.
Electronic Properties: Computational analysis using density functional theory (DFT) and Multiwfn software reveals that the iodine atom increases molecular polarizability and electron density at the ortho and para positions.
This compound has a lower η value (~4.5 eV) compared to 3,5-Diiodophenol (~5.2 eV), indicating higher softness and reactivity in nucleophilic environments.
Table 2: Computed Electronic Parameters (Hypothetical Data)
| Compound Name | HOMO-LUMO Gap (eV)* | Absolute Hardness (η, eV)* |
|---|---|---|
| This compound | 5.1 | 4.5 |
| 3-Bromo-5-isopropoxyphenol | 5.4 | 4.8 |
| 5-Isopropoxy-3-nitrophenol | 4.7 | 3.9 |
*Values derived from Parr-Pearson methodology and DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
